REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH2:13][C:14]([O:16]C)=[O:15])=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:18])[CH3:2].[OH-].[Na+].Cl>CO>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:18])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
52.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(CC2=CC(=CC=C12)CCC(=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was acidified by the addition of 165 ml
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N1C(CC2=CC(=CC=C12)CCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |